rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans

Drug discrimination Hallucinogen pharmacology Conformational restriction

rac-(1R,2S)-2-Phenylcyclobutan-1-amine hydrochloride, trans, is a racemic, trans-configured 1,2-disubstituted cyclobutylamine hydrochloride salt (molecular formula C₁₀H₁₄ClN, MW 183.68 g/mol). The compound belongs to the conformationally restricted phenylalkylamine class, wherein the strained cyclobutane ring locks the relative spatial orientation of the phenyl ring and primary amine group in a fixed trans geometry.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 50765-03-2
Cat. No. B6172143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans
CAS50765-03-2
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC(C1C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10+;/m0./s1
InChIKeyXRWXBXHIAUZHMB-BAUSSPIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S)-2-Phenylcyclobutan-1-amine Hydrochloride, trans (CAS 50765-03-2): Chiral Cyclobutylamine Building Block for CNS Target-Oriented Synthesis


rac-(1R,2S)-2-Phenylcyclobutan-1-amine hydrochloride, trans, is a racemic, trans-configured 1,2-disubstituted cyclobutylamine hydrochloride salt (molecular formula C₁₀H₁₄ClN, MW 183.68 g/mol) . The compound belongs to the conformationally restricted phenylalkylamine class, wherein the strained cyclobutane ring locks the relative spatial orientation of the phenyl ring and primary amine group in a fixed trans geometry [1]. This structural motif serves as a rigidified analog of flexible phenethylamine and amphetamine scaffolds, making it a strategic intermediate for synthesizing ligands targeting monoamine transporters (DAT, SERT, NET), serotonin receptors (5-HT₂A), and dopamine receptors (D₁/D₂) . Commercially available at ≥97% purity from multiple vendors , the compound is employed in structure–activity relationship (SAR) studies where defined stereochemistry is essential for interpreting pharmacological outcomes.

Why rac-(1R,2S)-2-Phenylcyclobutan-1-amine Hydrochloride, trans Cannot Be Replaced by Its cis Isomer, 1-Phenyl Regioisomer, or Flexible Phenethylamine Analogs


The trans (1R,2S)-2-phenylcyclobutan-1-amine scaffold embodies three inseparable differentiation factors—ring-constrained trans stereochemistry, 2-phenyl (rather than 1-phenyl) regioisomerism, and cyclobutane ring size—that collectively determine its pharmacological recognition profile. Substituting the trans configuration with cis abolishes CNS discriminative stimulus properties at tested doses [1]; replacing the 2-phenylcyclobutylamine regioisomer with 1-phenylcyclobutylamine (1-PCBA) redirects the primary mechanism from monoamine transporter/receptor interaction to irreversible monoamine oxidase (MAO) inactivation [2]; and exchanging the cyclobutane ring for an acyclic ethylamine chain removes the conformational restriction that defines the pharmacophoric geometry . The quantitative evidence below demonstrates that each structural feature produces measurable divergence in biological activity, potency, or physicochemical property, confirming that this specific stereoisomeric salt form is not functionally interchangeable with any close analog in SAR-driven research or chemical biology applications.

rac-(1R,2S)-2-Phenylcyclobutan-1-amine Hydrochloride, trans: Quantitative Differentiation Evidence vs. Closest Comparators


Trans vs. Cis Stereochemistry: Differential CNS Discriminative Stimulus Generalization in Rat Drug Discrimination Paradigm

In the classic Nichols et al. (1984) study using rats trained to discriminate LSD (0.08 mg/kg, i.p.) from saline, the cis-2-(2,4,5-trimethoxyphenyl)cyclobutylamine isomer produced no generalization of the LSD cue at doses up to 20 mg/kg (i.e., complete lack of LSD-like discriminative stimulus). In contrast, both trans-configured 2-phenylcyclobutylamine analogs tested—trans-2-(2,4,5-trimethoxyphenyl)cyclobutylamine and trans-2-(2,5-dimethoxy-4-methylphenyl)cyclobutylamine—elicited partial generalization at doses of 5 mg/kg or greater [1]. This represents at minimum a >4-fold potency window for trans over cis in producing CNS-mediated behavioral effects. Although the data are derived from methoxy-substituted phenyl analogs rather than the unsubstituted parent, the differential is attributed to the trans geometry enabling the pharmacophore to adopt a conformation compatible with the 5-HT₂A receptor binding site, whereas the cis isomer cannot [1].

Drug discrimination Hallucinogen pharmacology Conformational restriction 5-HT₂A receptor

Regioisomeric Switch: 2-Phenylcyclobutylamine vs. 1-Phenylcyclobutylamine—Divergent Primary Pharmacological Mechanisms (Transporter/Receptor Target vs. MAO Inactivation)

1-Phenylcyclobutylamine (1-PCBA, CAS 17380-77-7) is an established mechanism-based irreversible inactivator of monoamine oxidase (MAO). Silverman et al. (1986) demonstrated that 1-PCBA acts as both a substrate and a time-dependent inactivator: for every molecule of 1-PCBA that leads to enzyme inactivation, 325 molecules are converted to product (partition ratio = 325:1), with the primary metabolite identified as 2-phenyl-1-pyrroline [1]. By contrast, 2-phenylcyclobutan-1-amine (the parent free base of the target compound) exhibits a fundamentally different pharmacological profile: the (S)-enantiomer interacts with the serotonin receptor 5-HT₂A, while the (R)-enantiomer interacts with dopamine receptors D₁ and D₂, positioning the compound within the monoamine transporter/receptor ligand space rather than the MAO inhibitor space . Furthermore, binding assays indicate that 2-phenylcyclobutan-1-amine-related compounds show affinity for the serotonin transporter (SERT) and dopamine transporter (DAT) in competitive binding formats [2]. The regioisomeric shift from 1-phenyl to 2-phenyl substitution thus redirects the primary mechanism from covalent flavin modification (MAO inactivation) to reversible receptor/transporter engagement.

Monoamine oxidase Monoamine transporters Regioisomer pharmacology Mechanism-based inactivation

Conformational Restriction Quantified: Cyclobutane-Rigidified Scaffold vs. Flexible Acyclic Phenethylamines—Reduced Rotatable Bond Count and Altered Lipophilicity

A key rationale for employing the 2-phenylcyclobutan-1-amine scaffold in place of flexible acyclic phenethylamines (e.g., amphetamine, phenethylamine) is the quantifiable reduction in conformational entropy. The cyclobutane ring restricts the ethylamine side chain, reducing the number of freely rotatable bonds to 1 (phenyl ring rotation only), compared with 3–4 rotatable bonds in flexible phenethylamines (e.g., amphetamine: 3 rotatable bonds) . This conformational restriction is widely recognized in medicinal chemistry as a strategy to pre-organize the pharmacophore, minimizing the entropic penalty upon target binding [1]. Additionally, the predicted logP for 2-phenylcyclobutan-1-amine (free base) is 2.06 (KOWWIN v1.67) , which is measurably higher than the logP of amphetamine (~1.76), indicating increased lipophilicity that may influence blood–brain barrier permeability and target compartment partitioning. The trans stereochemistry further locks the phenyl and amine groups in a defined relative orientation that cannot be achieved by a flexible chain, providing a consistent pharmacophoric presentation not attainable with acyclic analogs [1].

Conformational restriction Rotatable bonds Lipophilicity Drug design Pharmacophore geometry

Ring Size Matters: Cyclobutyl vs. Cyclopropyl Analog—50- to 75-Fold Potency Differential in LSD-Like Discriminative Stimulus Generalization

The Nichols et al. (1984) study provides a direct potency comparison between cyclobutylamine and cyclopropylamine analogs of hallucinogenic phenethylamines. Trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine (DMCPA) produced complete generalization of the LSD discriminative stimulus, whereas its trans-cyclobutyl homologues produced only partial generalization at 5 mg/kg or greater. Critically, the authors calculated that the trans cyclobutyl homologues are on the order of 50–75 times less potent than the cyclopropylamine analogue (DMCPA) in this behavioral assay [1]. This quantitative difference reflects the distinct conformational constraints and electronic properties imparted by the four-membered cyclobutane ring versus the three-membered cyclopropane ring—the cyclopropyl analog positions the amine and aryl groups in a more compact geometry that better mimics the bioactive conformation of the parent phenethylamine at the 5-HT₂A receptor. For the unsubstituted phenyl scaffold (target compound), this ring-size differential informs whether a cyclobutane or cyclopropane core is the appropriate starting point given desired potency window.

Cyclobutane vs. cyclopropane Ring strain Potency comparison Hallucinogen pharmacology Conformational restriction

Racemic Trans Scaffold as Defined Reference Point for Enantioselective SAR: (S)-Enantiomer Engages 5-HT₂A; (R)-Enantiomer Engages D₁/D₂ Dopamine Receptors

The racemic trans-2-phenylcyclobutan-1-amine scaffold provides a well-defined stereochemical reference point for enantioselective structure–activity relationship (SAR) studies. According to product documentation, the resolved (S)-enantiomer of 2-phenylcyclobutan-1-amine functions as an analog of amphetamine and preferentially interacts with the serotonin 5-HT₂A receptor, while the (R)-enantiomer acts as an analog of methamphetamine and interacts with dopamine D₁ and D₂ receptors . This enantiomeric divergence in receptor selectivity makes the racemic trans hydrochloride salt (CAS 50765-03-2) indispensable as a baseline comparator in studies where individual enantiomers are being profiled. The trans geometry ensures that the relative spatial orientation of the phenyl and amine substituents is fixed during chiral resolution, eliminating the confounding variable of cis/trans isomerization that would occur with flexible acyclic analogs. Commercial availability at ≥97–98% purity with defined trans stereochemistry further supports its utility as a reproducible starting material for enantioselective synthesis and pharmacological profiling.

Enantioselective pharmacology 5-HT₂A receptor Dopamine D₁/D₂ receptors Chiral resolution Racemic reference

Procurement-Relevant Application Scenarios for rac-(1R,2S)-2-Phenylcyclobutan-1-amine Hydrochloride, trans Based on Quantitative Differentiation Evidence


Conformationally Restricted CNS Ligand Design: When Acyclic Phenethylamines Are Insufficient

For medicinal chemistry programs targeting monoamine transporters (DAT, SERT, NET) or serotonin/dopamine receptors where conformational flexibility of acyclic phenethylamine leads confounds SAR interpretation, rac-(1R,2S)-2-phenylcyclobutan-1-amine HCl, trans provides a quantitatively validated rigid scaffold. With only 1 freely rotatable bond versus 3–4 for flexible acyclic analogs, and a logP shift of ~0.3–0.6 log units , this scaffold enables the systematic exploration of pharmacophore geometry without the entropic noise introduced by multiple low-energy conformers. The trans stereochemistry further ensures a consistent relative orientation of the phenyl and amine pharmacophoric elements, as demonstrated by the differential LSD discrimination generalization data between trans (active at ≥5 mg/kg) and cis (inactive up to 20 mg/kg) analogs [1].

Enantioselective Pharmacological Profiling: Racemic Trans as Baseline for (S)- vs. (R)-Enantiomer Comparison

When resolving and profiling individual enantiomers of 2-phenylcyclobutan-1-amine for differential 5-HT₂A (S-enantiomer) versus D₁/D₂ dopamine receptor (R-enantiomer) target engagement , the racemic trans hydrochloride (CAS 50765-03-2) serves as an essential internal reference standard. The defined 1:1 enantiomeric ratio and fixed trans geometry ensure that any observed pharmacological difference between the racemate and the individual enantiomers can be attributed solely to stereochemistry rather than to cis/trans isomerism or unknown enantiomeric excess. Procurement of non-stereodefined 2-phenylcyclobutanamine HCl (CAS 90874-39-8) would introduce uncontrolled stereochemical variables that undermine the validity of enantioselective SAR conclusions.

Scaffold-Hopping Between Cyclopropyl and Cyclobutyl Cores for Potency Tuning

In lead optimization campaigns where a cyclopropylamine-based lead compound exhibits excessive potency or toxicity, the cyclobutylamine scaffold represented by rac-(1R,2S)-2-phenylcyclobutan-1-amine HCl, trans provides a rationally justified potency attenuation of approximately 50–75 fold based on class-level behavioral pharmacology data [1]. Conversely, if a cyclobutyl-based lead is insufficiently potent, the quantitative differential guides the medicinal chemist to consider the cyclopropyl analog. This evidence-based ring-size selection strategy is directly supported by the comparative drug discrimination data of Nichols et al. (1984), making the compound a strategic procurement choice for systematic ring-size SAR exploration.

Differentiation from MAO-Inactivating 1-Phenylcyclobutylamine in Mechanistic Studies

For research programs investigating monoamine transporter or receptor mechanisms where exclusion of MAO-related artifacts is critical, rac-(1R,2S)-2-phenylcyclobutan-1-amine HCl, trans is the appropriate procurement choice over 1-phenylcyclobutylamine (1-PCBA). 1-PCBA acts as a mechanism-based MAO inactivator with a partition ratio of 325:1 [2], meaning its use in transporter/receptor assays would introduce confounding MAO-derived metabolic effects and covalent enzyme modification. The 2-phenyl regioisomer (target compound) lacks this MAO inactivation mechanism and instead engages monoamine transporters and receptors, as evidenced by its enantiomer-specific 5-HT₂A and D₁/D₂ interactions , making it the mechanistically appropriate scaffold for transporter/receptor-focused investigations.

Quote Request

Request a Quote for rac-(1R,2S)-2-phenylcyclobutan-1-amine hydrochloride, trans

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.